Cas no 113296-20-1 (Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI))

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) structure
113296-20-1 structure
اسم المنتج:Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
كاس عدد:113296-20-1
وسط:C35H32O13
ميغاواط:660.620791435242
CID:163718

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-
    • (-)-Phylloflavanin
    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran, benzenepentanoic acid deriv.
    • Benzenepentanoicacid, b,3,4-trihydroxy-,2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, [2R-[2a,3b(S*),10a]]-
    • Phylloflavanin
    • Benzenepentanoic acid, β,3,4-trihydroxy-, (2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl ester, (βS)- (9CI)
    • نواة داخلي: 1S/C35H32O13/c36-19(5-1-16-2-6-22(37)26(41)9-16)12-31(44)47-30-13-21-25(40)15-29-33(35(21)48-34(30)18-4-8-24(39)28(43)11-18)20(14-32(45)46-29)17-3-7-23(38)27(42)10-17/h2-4,6-11,15,19-20,30,34,36-43H,1,5,12-14H2
    • مفتاح Inchi: DMXDVZLRUVUDMI-UHFFFAOYSA-N
    • ابتسامات: OC(CC(OC1C(C2C=C(O)C(O)=CC=2)OC2C(=C(C=C3C=2C(C2C=C(O)C(O)=CC=2)CC(=O)O3)O)C1)=O)CCC1C=C(O)C(O)=CC=1

حساب السمة

  • نوعية دقيقة: 272.08309
  • الرابطة الهيدروجينية المانحين العد: 8
  • عدد مستقبلات الهيدروجين بوند: 13
  • عدد الذرات الثقيلة: 48
  • إكسلوغ 3: 2.052

الخصائص التجريبية

  • كثيف: 1.66±0.1 g/cm3(Predicted)
  • نقطة الغليان: 958.9±65.0 °C(Predicted)
  • بسا: 52.54
  • بكا: 8.86±0.70(Predicted)

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) الوثائق ذات الصلة

الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.